molecular formula C19H20N6O4 B3006640 N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide CAS No. 1396876-79-1

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide

Cat. No. B3006640
CAS RN: 1396876-79-1
M. Wt: 396.407
InChI Key: LNBBMRBRSPWEGU-UHFFFAOYSA-N
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Description

The compound "N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic properties. The structure suggests the presence of a tetrazole ring, which is a common motif in medicinal chemistry due to its bioisosteric resemblance to the carboxylate group. The compound also contains an amide linkage, which is a key functional group in drug design due to its contribution to the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents.

Synthesis Analysis

The synthesis of related tetrazole compounds has been reported in the literature. For instance, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was prepared to evaluate their antiallergic activity . Another related synthesis involved the preparation of N-tetrazolylpyridinecarboxamides, which also exhibited antiallergic activity . These syntheses typically involve the formation of the tetrazole ring followed by the introduction of various substituents to optimize biological activity.

Molecular Structure Analysis

The molecular structure of the compound likely features a tetrazole ring, which is known to mimic the properties of a carboxylic acid group, thus potentially interacting with biological targets in a similar manner. The presence of a phenoxy group and a propanamide moiety suggests that the compound could exhibit a range of interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Compounds containing tetrazole rings can participate in various chemical reactions. For example, the tetrazole ring can act as a leaving group in nucleophilic substitution reactions or as an electron-deficient site for cycloaddition reactions. The amide bond in the compound is typically stable under physiological conditions, but it can be hydrolyzed under more extreme conditions or in the presence of specific enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The tetrazole ring imparts a degree of acidity, which could affect the compound's solubility and distribution within biological systems. The amide bond contributes to the compound's stability and may influence its ability to cross biological membranes. The overall molecular architecture, including the presence of aromatic rings, would affect the compound's lipophilicity and, consequently, its pharmacokinetic properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polymeric Materials : Fleischmann et al. (2012) demonstrated the synthesis of polymerizable phenolphthalein derivatives leading to the creation of color switchable materials. This indicates the compound's potential applicability in developing pH-sensitive polymers for various applications, including sensors and smart materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

  • Chemoselective Reactions : Hajji et al. (2002) explored the chemoselective reactions of a related compound, demonstrating its potential in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. This research suggests that N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide could be useful in creating novel heterocyclic compounds (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepulveda-arques, 2002).

Biological Activities

  • Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showing cytotoxicity against human cancer cell lines. Similar structural derivatives, such as the compound , could have potential applications in designing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

  • Immunosuppressive Activity : Knecht and Löffler (1998) investigated isoxazol and cinchoninic acid derivatives for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This suggests potential applications in immunosuppression or as antirheumatic drugs (Knecht & Löffler, 1998).

properties

IUPAC Name

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-13(29-16-6-4-3-5-7-16)18(27)21-14-8-10-15(11-9-14)25-19(28)24(22-23-25)12-17(26)20-2/h3-11,13H,12H2,1-2H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBBMRBRSPWEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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